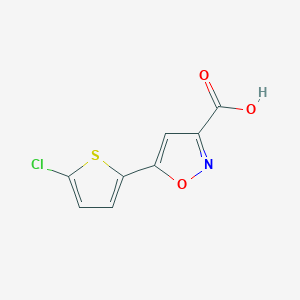

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid

Vue d'ensemble

Description

The compound “5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid” is a complex organic molecule. It contains a chlorothiophene group, which is a sulfur-containing heterocycle, and an oxazole group, which is a nitrogen and oxygen-containing heterocycle .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as IR spectroscopy, Mass spectrometry, and NMR .Chemical Reactions Analysis

Thiophene derivatives are known to participate in a variety of chemical reactions, including condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as titration with NaOH, infrared spectrum analysis, and observation of its physical form and color .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis and evaluation of oxazolone derivatives, including those related to 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid, for antimicrobial activities. The synthesis of various oxazolones and their derivatives showcased their potential in antibacterial and antifungal applications. These compounds were synthesized through reactions involving specific precursors and screened for their antimicrobial properties, indicating their relevance in developing new antimicrobial agents (Naganagowda, Thamyongkit, & Petsom, 2011).

Antitubercular Activity

Another study focused on the design, synthesis, and evaluation of novel oxazole derivatives as potent inhibitors of Mycobacterium tuberculosis. The specific structural modifications in these compounds, including the incorporation of the chlorothiophene and oxazole moieties, resulted in promising antitubercular agents. This research underscores the significance of structural design in developing effective treatments for tuberculosis (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Antioxidant Agents

Further research into chalcone derivatives synthesized from reactions involving chlorothiophenyl and furanyl compounds revealed potential antioxidant properties. The compounds were assessed for their in vitro antioxidant activity, with some showing promising results. This study highlights the utility of oxazole derivatives in the search for new antioxidant agents, which are crucial in combating oxidative stress-related diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).

Antitumor Activity

Compounds derived from isoxazolyl- and isothiazolylcarbamides were synthesized and shown to exhibit antitumor activity. These compounds, which are structurally related to oxazoles, were prepared through cascade transformations and evaluated for their ability to enhance the effects of cytostatic drugs. This research points to the potential of such derivatives in cancer treatment, providing a foundation for further exploration of their therapeutic applications (Potkin, Petkevich, Kletskov, Zubenko, Kurman, Pashkevich, Gurinovich, Kulchitskiy, 2014).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of the compound “5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid” is currently unknown. The compound is structurally similar to "5-Chloro-2-thienylboronic acid" , which is used as a reactant in Suzuki-Miyaura cross-couplings . .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other biological molecules. For instance, the stability of the compound could be affected by storage conditions .

Propriétés

IUPAC Name |

5-(5-chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3S/c9-7-2-1-6(14-7)5-3-4(8(11)12)10-13-5/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQBVJRNJFBDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=CC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3372843.png)

![[(E)-3-phenylprop-2-enyl] N-(2-nitrophenyl)carbamate](/img/structure/B3372850.png)

![3-[2-(3-Aminophenyl)ethynyl]benzoic acid](/img/structure/B3372885.png)

![1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B3372911.png)

![1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3372932.png)